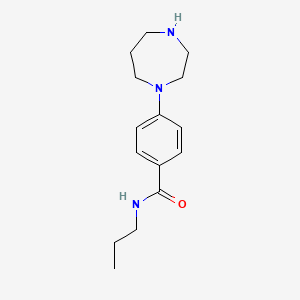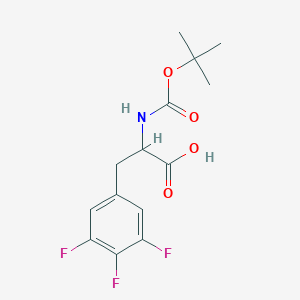
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-: is a chemical compound with the molecular formula C12H17N3O This compound is characterized by the presence of a benzamide group attached to a hexahydro-1H-1,4-diazepin-1-yl ring, with an N-propyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Applications De Recherche Scientifique
Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
- Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-
- N-propylbenzamide
- Hexahydro-1H-1,4-diazepin-1-ylbenzamide
Uniqueness: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- stands out due to the combination of the benzamide group, hexahydro-1H-1,4-diazepin-1-yl ring, and N-propyl substitution. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C15H23N3O |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
4-(1,4-diazepan-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19) |
Clé InChI |
DOKZKRDWBLLWPE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)








![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)


